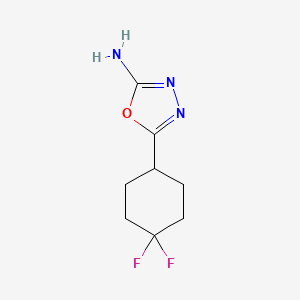

5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position with a 4,4-difluorocyclohexyl group and at the 2-position with an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction involving a precursor with the appropriate functional groups . The 4,4-difluorocyclohexyl group could potentially be introduced through a substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the 4,4-difluorocyclohexyl and amine groups attached at the 5- and 2-positions, respectively .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the oxadiazole ring and the amine and 4,4-difluorocyclohexyl groups . The amine group could potentially participate in acid-base reactions, while the oxadiazole ring might undergo reactions characteristic of heterocyclic compounds .

Aplicaciones Científicas De Investigación

Photochemistry and Synthesis Routes

Fluorinated Heterocyclic Compounds : The photochemistry of fluorinated 1,3,4-oxadiazoles has been explored, revealing pathways leading to the synthesis of fluorinated heterocycles through photolytic intermediate cleavage. This method provides an efficient route for preparing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, showcasing the utility of these compounds in synthesizing target fluorinated structures (Pace et al., 2004). Additionally, [4+1] cyclization has been developed as a facile synthesis method for 1,3,4-oxadiazoles, utilizing halofluorinated compounds as C1 synthons for constructing deuterated nitrogen-heterocyclic compounds (Wang et al., 2021).

Novel Synthesis Approaches

Efficient Condensation Reactions : A novel, efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives via a one-pot, four-component condensation reaction has been developed. This approach uses (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde, offering an alternative to traditional synthesis methods (Ramazani & Rezaei, 2010).

Antimicrobial and Anticancer Activities

Biological Activities : Research into the biological activities of 1,3,4-oxadiazole derivatives has shown promising results. For example, some newly synthesized 1,2,4-triazole derivatives exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Moreover, certain 1,3,4-oxadiazole compounds have been evaluated for their anticancer activity, with halogenated 1,2,4-oxadiazoles showing potential against mammary carcinoma and colon cancer cells (Caneschi et al., 2019).

Heterocyclic Compound Synthesis

Synthesis of Fused Rings : The synthesis and characterization of heterocyclic fused rings based on 5-aryl-1,3,4-oxadiazole have been detailed, demonstrating the versatility of 1,3,4-oxadiazole derivatives in creating complex heterocyclic structures (Abbas et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(4,4-difluorocyclohexyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3O/c9-8(10)3-1-5(2-4-8)6-12-13-7(11)14-6/h5H,1-4H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQGFUCNVMIMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NN=C(O2)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580737.png)

![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)

![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)

![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)

![(4-((4-chlorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580746.png)

![N-(5-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2580749.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2580752.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylethanone](/img/structure/B2580754.png)